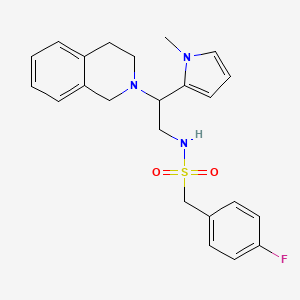

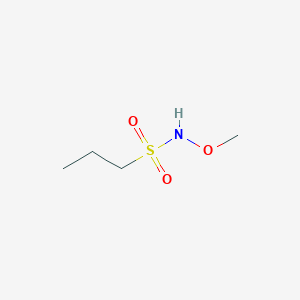

7-(甲基磺酰胺基)-3,4-二氢异喹啉-2(1H)-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” belong to a class of organic compounds known as sulfonamides. Sulfonamides are used in many applications, including the development of antimicrobial agents .

Molecular Structure Analysis

The molecular structure of a compound can be confirmed using techniques such as 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis

The chemical reactions involving sulfonamide-based compounds can vary widely depending on the specific structure of the compound. Some sulfonamide-based compounds have been found to exhibit antimicrobial activity .科学研究应用

酶抑制

研究表明,7-(氨基磺酰基)-1,2,3,4-四氢异喹啉衍生物可有效抑制苯乙醇胺 N-甲基转移酶 (PNMT),该酶参与去甲肾上腺素向肾上腺素的生物合成。这些化合物对 PNMT 表现出高于 α2-肾上腺素能受体的选择性,表明在受儿茶酚胺生物合成影响的疾病中具有潜在的治疗应用 (Grunewald 等人,1997)。对 3-氟甲基-7-磺酰基-1,2,3,4-四氢异喹啉的进一步研究也强调了它们对 PNMT 的有效抑制作用,表明对磺酰胺基团的修饰可以增强亲脂性,并可能改善血脑屏障的渗透性 (Grunewald 等人,2006)。

自由基环化和合成

已经研究了环烯磺酰胺(包括 3,4-二氢异喹啉衍生物)的自由基环化,揭示了形成稳定的亚胺和酮亚胺的有效途径。此过程涉及消除磺酰基自由基,展示了从更简单的磺酰胺前体创建复杂亚胺结构的新型合成途径 (Zhang 等人,2013)。

治疗潜力

对相关化合物的治疗应用的研究揭示了它们在纠正囊性纤维化跨膜电导调节器 (CFTR) 氯离子通道的 DeltaF508 缺陷门控方面的潜力。例如,磺酰基-4-氧代喹啉-3-甲酰胺作为囊性纤维化的增效剂显示出有希望的结果,表明未来治疗干预的重要途径 (Suen 等人,2006)。

作用机制

Target of Action

It’s known that sulfonamide-based compounds often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid .

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway in bacteria, given its sulfonamide moiety . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA and dihydropteridine diphosphate to dihydrofolic acid . This disruption can lead to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine, although some may undergo hepatic metabolism . These properties can impact the compound’s bioavailability, determining its therapeutic efficacy and potential for side effects .

Result of Action

The primary result of the compound’s action would be the inhibition of bacterial growth due to the disruption of folic acid synthesis . This could potentially lead to the effective treatment of bacterial infections.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . Additionally, the presence of resistant bacteria can influence its efficacy. Understanding these factors is crucial for optimizing the use of the compound in different settings.

安全和危害

属性

IUPAC Name |

methyl 7-(methanesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-12(15)14-6-5-9-3-4-11(7-10(9)8-14)13-19(2,16)17/h3-4,7,13H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUMHUMHZUMIBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)

![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)

![2-(2-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2355455.png)

![N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2355460.png)